molecular formula C18H16N2O3 B8040102 2-[[Ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione

2-[[Ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione

Cat. No.: B8040102
M. Wt: 308.3 g/mol
InChI Key: LEHLYTXQLFPAQF-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[[Ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione” is a chemical entity cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[[Ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[Ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[Ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[Ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione include other chemical entities with related structures and properties. These may include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which may offer advantages in certain applications over similar compounds. This could include higher reactivity, selectivity, or stability under specific conditions.

Properties

IUPAC Name

2-[[ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-23-18(14-9-5-6-10-19-14)20-15-11-16(21)12-7-3-4-8-13(12)17(15)22/h3-11,18,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHLYTXQLFPAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=N1)NC2=CC(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C1=CC=CC=N1)NC2=CC(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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